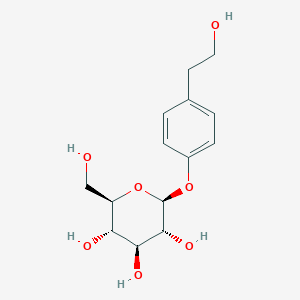

Icariside D2

描述

Icariside D2 is a plant-derived natural glycoside, specifically a 4-O-β-D-glucoside of tyrosol. It was first isolated from the traditional medicinal herb Epimedium diphyllum. This compound has garnered significant attention due to its pharmacological activities, including the inhibition of angiotensin-converting enzyme and the ability to kill leukemia cancer cells .

科学研究应用

Icariside D2 has a wide range of scientific research applications:

Chemistry: It is used in the study of glycosylation processes and the development of microbial cell factories for the production of natural glycosides.

Biology: this compound is studied for its role in inhibiting angiotensin-converting enzyme and its potential to kill leukemia cancer cells.

作用机制

Target of Action

Icariside D2, a plant-derived natural glycoside, has been found to inhibit angiotensin-converting enzyme . It also shows significant cytotoxic activity on the HL-60 cell line . Network pharmacology identified 246 targets with SRC, CTNNB1, HSP90AA1, MAPK1, and RELA as the core target proteins .

Mode of Action

This compound exerts positive effects on inducing apoptosis and inhibiting proliferation in various cancers . The antitumorigenic activity of this compound was also proven through cell cycle arrest, triggering autophagy, reducing cellular metabolism, and inhibiting cancer metastasis and tumor-associated angiogenesis .

Biochemical Pathways

This compound plays a role in regulating autophagy via the PI3K/AKT/mTOR, ROS/GSK-3β/mitochondrial, and PKG/GSK-3β signaling pathways in different diseases . In addition, 215 potential pathways of this compound were identified, such as PI3K-Akt, MAPK, and cGMP-PKG signaling pathway .

Pharmacokinetics

After intravenous administration, the cmax and auc0–t of icariside ii were about only 121% and 42% of those of Icariside . This suggests that the route of administration can significantly impact the bioavailability of these compounds.

Result of Action

The molecular and cellular effects of this compound’s action include inducing apoptosis, inhibiting proliferation, causing cell cycle arrest, triggering autophagy, reducing cellular metabolism, and inhibiting cancer metastasis and tumor-associated angiogenesis .

Action Environment

The production of this compound by plant extraction and chemical synthesis is inefficient and environmentally unfriendly . Microbial cell factory offers an attractive route for economical production of this compound from renewable and sustainable bioresources . This suggests that the environment can influence the production and availability of this compound.

生化分析

Biochemical Properties

Icariside D2 interacts with various enzymes and proteins in biochemical reactions. It has been reported that this compound exerts positive effects on inducing apoptosis and inhibiting proliferation in various cancers . The antitumorigenic activity of this compound was also proven through cell cycle arrest, triggering autophagy, reducing cellular metabolism, and inhibiting cancer metastasis and tumor-associated angiogenesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis and inhibiting proliferation in various cancers . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces apoptosis and inhibits proliferation in various cancers . The antitumorigenic activity of this compound is proven through cell cycle arrest, triggering autophagy, reducing cellular metabolism, and inhibiting cancer metastasis and tumor-associated angiogenesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been metabolically constructed in the biosynthetic pathway of this compound in engineered Escherichia coli

准备方法

Synthetic Routes and Reaction Conditions: The production of Icariside D2 through plant extraction and chemical synthesis is often inefficient and environmentally unfriendly. a more sustainable approach involves the use of microbial cell factories. In a notable method, the biosynthetic pathway of this compound was constructed in engineered Escherichia coli. This involved screening uridine diphosphate glycosyltransferases and obtaining an active RrUGT3 that regio-specifically glycosylated tyrosol at the phenolic position to exclusively synthesize this compound .

Industrial Production Methods: For industrial production, the engineered Escherichia coli strains BMD10 and BMT23–BMD12 have been used. The BMD10 monoculture produced 3.80 grams per liter of this compound using glucose as the sole carbon source, while the BMT23–BMD12 coculture produced 2.92 grams per liter using a glucose–xylose mixture .

化学反应分析

Types of Reactions: Icariside D2 undergoes various chemical reactions, including glycosylation, which is crucial for its synthesis. The compound can also participate in oxidation and reduction reactions due to its phenolic structure.

Common Reagents and Conditions: In the biosynthesis of this compound, uridine diphosphate glycosyltransferases are commonly used. The reaction conditions typically involve fine-tuning promoter and copy number, as well as balancing gene expression patterns to decrease metabolic burden .

Major Products: The primary product of these reactions is this compound itself, which is synthesized from tyrosol through glycosylation.

相似化合物的比较

Icariside II: Another glycoside derived from Epimedium species, known for its anticancer and anti-inflammatory properties.

Uniqueness: Icariside D2 is unique due to its specific glycosylation at the phenolic position of tyrosol, which confers its distinct pharmacological activities. Unlike other similar compounds, this compound has shown a synergistic inhibitory effect on angiotensin-converting enzyme and remarkable anticancer activity against leukemia cells .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O7/c15-6-5-8-1-3-9(4-2-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDSCNUKKOKOQJ-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318054 | |

| Record name | Icariside D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38954-02-8 | |

| Record name | Icariside D2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38954-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icariside D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known sources of Icariside D2?

A1: this compound has been isolated from various plant sources, including:

- Rhodiola crenulata: It is produced in the flowers and roots, with potential translocation to the stems, making stems a viable harvesting target. []

- Annona glabra: Found in the fruits and exhibits cytotoxic activity against specific cancer cell lines. []

- Dendrobium aphyllum: Present in the stems, marking the first reported isolation from this genus. []

- Roldana reticulata: Identified alongside other compounds, but notably, pyrrolizidine alkaloids were absent. []

- Aristolochia melastoma: Isolated from the stems and roots. []

- Ficus microcarpa: Found in the aerial roots. []

- Schisandra propinqua var. intermidia: Isolated from the leaves. []

Q2: Can this compound be produced through methods other than plant extraction?

A2: Yes, researchers have successfully engineered Escherichia coli for the efficient production of this compound through metabolic engineering. [] This approach could offer a sustainable alternative to plant-based extraction.

Q3: How is this compound biosynthesized?

A3: A novel UDP-glycosyltransferase (RcUGT1) from Rhodiola crenulata plays a key role in the biosynthesis of this compound. RcUGT1 exhibits high specificity for tyrosol as a substrate and catalyzes the transfer of a sugar moiety to tyrosol, forming this compound. [] This discovery opens avenues for manipulating the this compound content in plants through metabolic engineering.

Q4: Can microbial enzymes be utilized for this compound production?

A4: Yes, studies have identified and engineered promiscuous microbial glycosyltransferases for the regioselective synthesis of this compound. [] This approach highlights the potential of microbial systems as platforms for this compound production.

Q5: Are there any studies on the structure-activity relationship of this compound?

A5: While detailed SAR studies are limited in the provided research, the identification of a novel this compound 6′-O-β-d-xylopyranoside derivative in Annona glabra [] suggests that structural modifications can occur naturally. Investigating the bioactivity of such derivatives could reveal valuable insights into the structure-activity relationship of this compound.

Q6: Are there efficient methods to synthesize this compound?

A7: While traditional extraction from plants is possible, research focuses on developing more efficient and sustainable production methods. The use of engineered Escherichia coli through metabolic engineering [] and the exploration of promiscuous microbial glycosyltransferases [] represent promising advancements in this field.

Q7: Does this compound exhibit any specific enzyme inhibition activity?

A8: Although specific enzyme inhibition studies are not detailed within the provided research, the traditional use of Annona glabra as an anticancer drug [] suggests that this compound might interact with specific enzymes involved in cell cycle regulation or apoptosis. Further research is necessary to confirm and characterize potential enzyme targets.

Q8: Are there any known safety concerns regarding this compound?

A9: While specific toxicity data is not presented in the provided research, it's important to acknowledge that the plant source, Aristolochia melastoma, is known to contain aristolochic acids [], which are associated with severe nephrotoxicity and carcinogenicity. Therefore, careful assessment of the safety profile of this compound, especially when derived from specific plant sources, is crucial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)

![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)

![[D-Lys3]-GHRP-6](/img/structure/B158493.png)

![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)